4-Amino-5-pyrimidineacetic acid

Catalog No.
S14128520
CAS No.
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-pyrimidineacetic acid

Product Name

4-Amino-5-pyrimidineacetic acid

IUPAC Name

2-(4-aminopyrimidin-5-yl)acetic acid

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c7-6-4(1-5(10)11)2-8-3-9-6/h2-3H,1H2,(H,10,11)(H2,7,8,9)

InChI Key

IFNGRUVBSHWKDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)CC(=O)O

4-Amino-5-pyrimidineacetic acid is a pyrimidine derivative characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring. Its molecular formula is C6H8N4O2C_6H_8N_4O_2, and it is recognized for its role as a building block in various chemical syntheses, particularly in medicinal chemistry. The compound features a heterocyclic structure that is essential for its biological activity and potential therapeutic applications.

  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of derivatives with altered biological properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products, which are useful in further synthetic pathways.

These reactions are facilitated by typical reagents such as acids, bases, and various coupling agents, depending on the desired transformation.

Research indicates that 4-amino-5-pyrimidineacetic acid exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition: It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which could be leveraged in therapeutic contexts.

The synthesis of 4-amino-5-pyrimidineacetic acid can be accomplished through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like 2-amino-4-carboxypyrimidines, cyclization under acidic or basic conditions can yield the target compound.
  • Multi-step Synthesis: Complex synthetic routes involving multiple steps may be employed, such as:
    • Formation of an intermediate through condensation reactions followed by cyclization.
    • Use of protecting groups to facilitate selective reactions before final deprotection to yield the desired product.
  • Reagents and Conditions: Common reagents include acetic anhydride for acetylation and various coupling agents to facilitate amide bond formation.

4-Amino-5-pyrimidineacetic acid finds applications in several fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds and drug candidates.
  • Agriculture: Potentially used in developing agrochemicals due to its biological activity against pathogens.
  • Material Science: Its derivatives may be explored for use in creating new materials with specific properties.

Studies focusing on the interactions of 4-amino-5-pyrimidineacetic acid with biological systems have revealed:

  • Protein Binding: Research has indicated that this compound can bind to specific proteins involved in metabolic pathways, influencing their activity.
  • Synergistic Effects: When combined with other compounds, it may enhance or modify biological effects, suggesting potential for combination therapies in cancer treatment or antimicrobial applications.

Several compounds share structural similarities with 4-amino-5-pyrimidineacetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-methylpyrimidineMethyl group at position 2Exhibits different solubility and reactivity patterns
5-AminouracilAmino group at position 5Known for its role as an antiviral agent
2-Amino-4-pyrimidinoneCarbonyl group at position 4Important in nucleic acid synthesis
6-AminopurinePurine base structureFunctions primarily as a nucleobase

Uniqueness of 4-Amino-5-Pyrimidineacetic Acid

The distinct positioning of the amino and carboxylic groups on the pyrimidine ring gives 4-amino-5-pyrimidineacetic acid unique reactivity and biological properties compared to its analogs. Its ability to act as both a nucleophile and electrophile under different conditions enhances its versatility in synthetic applications.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

153.053826475 g/mol

Monoisotopic Mass

153.053826475 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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